molecular formula C10H14IN B13963269 Benzenamine, 2,6-diethyl-4-iodo- CAS No. 126832-68-6

Benzenamine, 2,6-diethyl-4-iodo-

Cat. No.: B13963269
CAS No.: 126832-68-6
M. Wt: 275.13 g/mol
InChI Key: FVNZBIHPUWUTQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 2,6-diethyl-4-iodo- typically involves the iodination of 2,6-diethylaniline. One common method is the aromatic iodination reaction using molecular iodine. The reaction is carried out in the presence of a solvent such as diethyl ether and a base like sodium carbonate. The reaction conditions are generally mild, and the desired product can be obtained in high yields .

Industrial Production Methods: Industrial production of benzenamine, 2,6-diethyl-4-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2,6-diethyl-4-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted anilines.

Mechanism of Action

The mechanism of action of benzenamine, 2,6-diethyl-4-iodo- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • 2,6-Diethyl-4-bromoaniline
  • 2,6-Diethyl-4-chloroaniline
  • 2,6-Diethyl-4-fluoroaniline

Comparison: Benzenamine, 2,6-diethyl-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reactivity patterns and interactions with other molecules .

Properties

CAS No.

126832-68-6

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

2,6-diethyl-4-iodoaniline

InChI

InChI=1S/C10H14IN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3

InChI Key

FVNZBIHPUWUTQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)I

Origin of Product

United States

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